molecular formula C14H12BrN B11587554 2-(3-bromophenyl)-2,3-dihydro-1H-isoindole

2-(3-bromophenyl)-2,3-dihydro-1H-isoindole

Cat. No.: B11587554
M. Wt: 274.15 g/mol
InChI Key: HIEWWKYPWCITTF-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)isoindoline is a chemical compound characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to an isoindoline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)isoindoline typically involves the reaction of 3-bromobenzaldehyde with phthalimide in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent, which facilitates the formation of the isoindoline ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of 2-(3-bromophenyl)isoindoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)isoindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-bromophenyl)isoindoline has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)isoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom on the phenyl ring can participate in halogen bonding, which enhances the compound’s binding affinity to its targets. Additionally, the isoindoline structure can interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-bromophenyl)isoindoline is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other isoindoline derivatives and contributes to its specific applications in various fields .

Properties

Molecular Formula

C14H12BrN

Molecular Weight

274.15 g/mol

IUPAC Name

2-(3-bromophenyl)-1,3-dihydroisoindole

InChI

InChI=1S/C14H12BrN/c15-13-6-3-7-14(8-13)16-9-11-4-1-2-5-12(11)10-16/h1-8H,9-10H2

InChI Key

HIEWWKYPWCITTF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC(=CC=C3)Br

Origin of Product

United States

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